N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-21(24-14-6-1-2-7-15-24)22-19-11-8-12-20(17-19)23-28(26,27)16-13-18-9-4-3-5-10-18/h3-5,8-13,16-17,23H,1-2,6-7,14-15H2,(H,22,25)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZJYYLFZAYSI-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O2S
- Molar Mass : 336.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.
Target Interactions:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to pain perception and inflammation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. Studies show that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines, thus suggesting a potential therapeutic role in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a strong cytotoxic effect against certain cancer types.
- Animal Models : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent.
Data Tables
| Activity | Concentration (µM) | Effect (%) |
|---|---|---|
| Cell Growth Inhibition | 10 | 70 |
| Cytokine Production Inhibition | 5 | 60 |
| Paw Swelling Reduction | - | 50 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes, including sulfonylation of the phenylamino group, followed by coupling with azepane-1-carboxamide. Key steps include:
- Sulfonylation : Reaction of 3-aminophenyl derivatives with (E)-styrylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine in dichloromethane .
- Coupling : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst to form the carboxamide bond .
- Critical Parameters : Temperature (0–25°C for sulfonylation; 40–60°C for coupling), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine) significantly impact yields, which range from 45% to 72% depending on substituents .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the presence of the azepane ring (δ 1.5–2.5 ppm for methylene protons) and the trans-styryl sulfonamide group (δ 7.2–7.8 ppm for aromatic protons; coupling constant for the E-configuration) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~ 440–460 Da) and isotopic patterns .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with GPCRs or kinase domains, leveraging the azepane ring’s conformational flexibility .
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to structurally related compounds like N-(3-ethylphenyl)furan-2-carboxamide (known IC ~ 8–12 µM) .
- Toxicity Profiling : Assess hepatic (HepG2) and renal (HEK293) cell viability at concentrations ≥10 µM to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogenated (e.g., 4-Cl, 4-F) or electron-donating (e.g., -OCH) groups on the phenyl ring (see ’s sulfonamide derivatives with IC differences of 3–5 µM per substituent) .
- Azepane Modifications : Replace the azepane with smaller (piperidine) or larger (azonane) rings to study steric effects on target binding .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC, as demonstrated for similar carboxamides .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell passage number, serum batch) using positive controls like doxorubicin .
- Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to identify if rapid degradation (e.g., t < 30 min) explains inconsistent IC values .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) if conflicting results arise from fluorescence-based assays .
Q. How can researchers address the compound’s stability and formulation challenges for in vivo studies?
- Methodological Answer :
- Degradation Pathways : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic cleavage sites (e.g., sulfonamide bond susceptibility) .
- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins for azepane-containing compounds) or nanoemulsions to improve bioavailability .
- Pharmacokinetics : Conduct pilot studies in rodents with IV/PO dosing to calculate AUC and C; adjust dosing regimens if plasma concentrations fall below IC .
Q. What strategies elucidate the compound’s mechanism of action when interacting with complex biological targets?
- Methodological Answer :
- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Cryo-EM/XRPD : Resolve binding modes with targets like β-tubulin or HSP90, leveraging the azepane’s rigid conformation in crystalline states .
- Kinetic Studies : Perform stopped-flow fluorescence to measure binding rates (k/k) and compare to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
